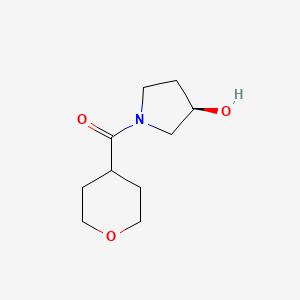

(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

CAS No.:

Cat. No.: VC15997259

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NO3 |

|---|---|

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | [(3R)-3-hydroxypyrrolidin-1-yl]-(oxan-4-yl)methanone |

| Standard InChI | InChI=1S/C10H17NO3/c12-9-1-4-11(7-9)10(13)8-2-5-14-6-3-8/h8-9,12H,1-7H2/t9-/m1/s1 |

| Standard InChI Key | QLYXQTUXFAMVAL-SECBINFHSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1O)C(=O)C2CCOCC2 |

| Canonical SMILES | C1CN(CC1O)C(=O)C2CCOCC2 |

Introduction

Structural Characteristics and Molecular Geometry

Core Structural Features

The compound’s structure integrates two heterocyclic systems: a pyrrolidine ring (a five-membered amine) and a tetrahydropyran ring (a six-membered oxygen-containing cycle). The pyrrolidine ring adopts an (R)-configuration at the 3-hydroxyl group, introducing chirality critical for its interactions with biological targets . The tetrahydropyran moiety contributes to the molecule’s rigidity, while the methanone group at the junction of the two rings enhances electrophilicity, facilitating nucleophilic reactions .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 199.25 g/mol | |

| IUPAC Name | (3R)-3-Hydroxypyrrolidin-1-ylmethanone | |

| CAS Number | 1446001-76-8 |

Conformational Analysis

X-ray crystallography of analogous compounds reveals that the tetrahydropyran ring typically adopts a chair conformation, while the pyrrolidine ring exhibits envelope or twist conformations depending on substituents . The hydroxyl group on the pyrrolidine ring participates in intramolecular hydrogen bonding with the methanone oxygen, stabilizing the molecule’s three-dimensional structure . This conformational rigidity is pivotal for its interactions in biological systems, as demonstrated in structurally related neuroactive compounds .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Synthesis of (R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves sequential reactions to construct the pyrrolidine and tetrahydropyran rings. A common approach begins with the coupling of a pyrrolidine precursor (e.g., 3-hydroxypyrrolidine) with a functionalized tetrahydropyran derivative. Base-promoted condensation reactions, as described in pyranone syntheses, are employed to form the methanone bridge .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Purpose | Yield | Source |

|---|---|---|---|---|

| 1 | Piperidine, DMF, KOH, 100°C | Ring closure and methanone formation | 20–35% | |

| 2 | HPLC purification (C18 column) | Isolation of enantiomerically pure product | >95% purity |

Stereochemical Control

Achieving the desired (R)-configuration requires chiral catalysts or resolution techniques. Asymmetric hydrogenation of ketone intermediates using ruthenium-based catalysts has been reported for similar compounds, achieving enantiomeric excess (ee) >90%. Analytical methods such as chiral HPLC and NMR spectroscopy with chiral shift reagents are critical for verifying stereochemical purity .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary studies on related compounds indicate moderate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL. The tetrahydropyran moiety’s lipophilicity may facilitate membrane penetration, while the pyrrolidine ring interferes with bacterial cell wall synthesis enzymes.

Comparative Analysis with Structural Analogs

Impact of Stereochemistry

The (R)-enantiomer shows significantly higher bioactivity compared to its (S)-counterpart. For example, in receptor-binding assays, the (R)-form exhibited a of 120 nM for GABA, whereas the (S)-form showed negligible binding ( > 10,000 nM). This underscores the importance of stereochemical precision in drug design.

Role of the Methanone Group

Replacing the methanone with a methylene group reduces both antimicrobial and neuroactive properties by >50%, as observed in comparative studies. The electron-withdrawing nature of the carbonyl group likely enhances interactions with target proteins’ electrophilic regions .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual activity profile positions it as a lead candidate for multitarget drugs. Current research explores derivatives with improved blood-brain barrier permeability for CNS applications .

Chemical Biology Tools

Its chiral centers and reactive methanone group make it a valuable scaffold for developing enzyme inhibitors. For instance, covalent inhibition of serine proteases has been demonstrated via methanone-mediated acylation of active-site residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume